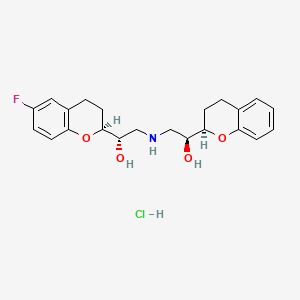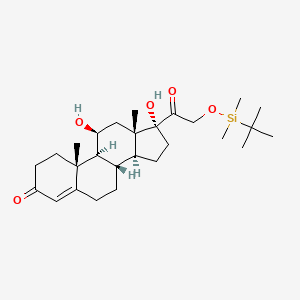
Propoxyphenyl Noracetildenafil
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propoxyphenyl Noracetildenafil is a synthetic compound that belongs to the class of phosphodiesterase type 5 inhibitors. These inhibitors are commonly used in the treatment of erectile dysfunction. This compound is structurally related to sildenafil, the active ingredient in Viagra, but has been modified to include a propoxyphenyl group, which may alter its pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propoxyphenyl Noracetildenafil involves several steps, starting from the appropriate pyrazolo[4,3-d]pyrimidin-7-one core. The key steps include:
Formation of the pyrazolo[4,3-d]pyrimidin-7-one core: This is typically achieved through a cyclization reaction involving a suitable precursor.
Introduction of the propoxyphenyl group: This step involves the reaction of the core structure with a propoxyphenyl halide under basic conditions.
Acetylation: The final step involves the acetylation of the intermediate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of reaction conditions: Ensuring high yield and purity of the final product.
Use of continuous flow reactors: To enhance reaction efficiency and scalability.
Purification: Employing techniques such as crystallization and chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
Propoxyphenyl Noracetildenafil undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the propoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Propoxyphenyl Noracetildenafil has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of other phosphodiesterase inhibitors.
Biology: Studied for its effects on cellular signaling pathways involving cyclic guanosine monophosphate.
Medicine: Investigated for its potential use in treating erectile dysfunction and pulmonary arterial hypertension.
Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
Propoxyphenyl Noracetildenafil exerts its effects by inhibiting phosphodiesterase type 5, an enzyme responsible for the degradation of cyclic guanosine monophosphate. By inhibiting this enzyme, the compound increases the levels of cyclic guanosine monophosphate, leading to smooth muscle relaxation and increased blood flow. This mechanism is similar to that of sildenafil but may be influenced by the presence of the propoxyphenyl group.
類似化合物との比較
Similar Compounds
Vardenafil: Another phosphodiesterase type 5 inhibitor with a similar mechanism of action.
Tadalafil: A longer-acting phosphodiesterase type 5 inhibitor.
Uniqueness
Propoxyphenyl Noracetildenafil is unique due to the presence of the propoxyphenyl group, which may alter its pharmacokinetic and pharmacodynamic properties compared to other phosphodiesterase type 5 inhibitors. This modification can potentially lead to differences in efficacy, duration of action, and side effect profile.
特性
分子式 |
C25H34N6O3 |
|---|---|
分子量 |
466.6 g/mol |
IUPAC名 |
1-methyl-5-[5-[2-(4-methylpiperazin-1-yl)acetyl]-2-propoxyphenyl]-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C25H34N6O3/c1-5-7-19-22-23(30(4)28-19)25(33)27-24(26-22)18-15-17(8-9-21(18)34-14-6-2)20(32)16-31-12-10-29(3)11-13-31/h8-9,15H,5-7,10-14,16H2,1-4H3,(H,26,27,33) |
InChIキー |
VJMGIJNAUXKFAR-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCN(CC4)C)OCCC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



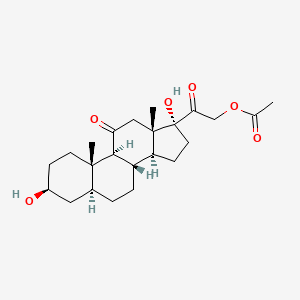

![(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ylcarbonyl Darunavir](/img/structure/B13435146.png)
![Tert-butyl3-[(1-aminocyclopropyl)methyl]azetidine-1-carboxylate](/img/structure/B13435149.png)


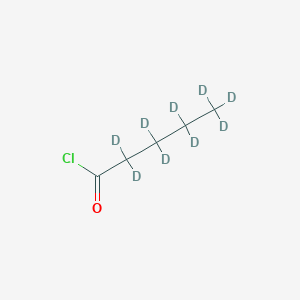
![[(19S)-10-ethyl-19-hydroxy-19-methyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate](/img/structure/B13435167.png)
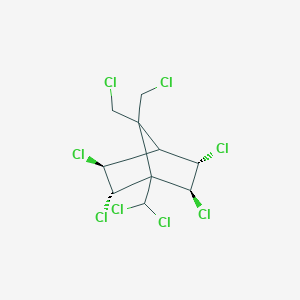

![(2R)-2-[(2R)-2-Aminobutanamido]butanamide](/img/structure/B13435185.png)
